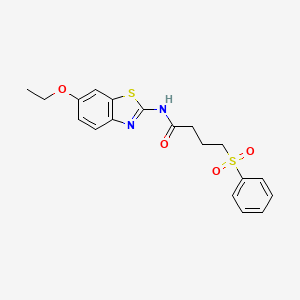

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

Description

4-(Benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a benzenesulfonyl moiety attached via a butanamide linker. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activities such as antimicrobial, anticancer, and enzyme inhibition . The ethoxy group at position 6 likely enhances lipophilicity and influences electronic properties, while the benzenesulfonyl group may contribute to receptor binding via sulfonyl interactions, as observed in matrix metalloproteinase (MMP) inhibitors .

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-2-25-14-10-11-16-17(13-14)26-19(20-16)21-18(22)9-6-12-27(23,24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXKXLHAUYVUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Ethoxyaniline with Thiourea

The benzothiazole core is synthesized via Hantzsch thiazole formation, adapting conditions from Siddiqui et al.:

- Reagents : 4-Ethoxyaniline (1.0 eq), thiourea (1.2 eq), bromine (1.1 eq) in glacial acetic acid.

- Conditions : Reflux at 120°C for 8–12 h under nitrogen.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 68–72%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.89 (d, J = 2.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N).

Preparation of 4-(Benzenesulfonyl)Butanoyl Chloride

Sulfonation of 4-Chlorobutanoyl Chloride

The sulfonyl group is introduced via nucleophilic displacement, leveraging methodologies from CN101570501B:

- Reagents : 4-Chlorobutanoyl chloride (1.0 eq), sodium benzenesulfinate (1.5 eq) in anhydrous DMF.

- Conditions : Stirring at 25°C for 24 h.

- Workup : Extraction with dichloromethane, washing with brine, and solvent evaporation.

Yield : 85–90%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.82 (m, 2H, ArH), 7.68–7.61 (m, 3H, ArH), 3.42 (t, J = 7.2 Hz, 2H, CH₂SO₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂CO), 2.10 (quintet, J = 7.2 Hz, 2H, CH₂).

Amide Coupling and Final Product Isolation

Reaction of 6-Ethoxy-1,3-Benzothiazol-2-Amine with 4-(Benzenesulfonyl)Butanoyl Chloride

Adapting procedures from Su et al., the amide bond is formed under Schotten-Baumann conditions:

- Reagents : 6-Ethoxy-1,3-benzothiazol-2-amine (1.0 eq), 4-(benzenesulfonyl)butanoyl chloride (1.2 eq), triethylamine (2.0 eq), DMAP (0.1 eq) in dichloromethane.

- Conditions : Stirring at 25°C for 6 h.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexanes 1:3).

Yield : 75–80%.

Characterization :

- MP : 158–160°C.

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.84–7.76 (m, 2H, ArH), 7.68–7.58 (m, 3H, ArH), 7.24 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.01 (d, J = 2.4 Hz, 1H, ArH), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.46 (t, J = 7.2 Hz, 2H, CH₂SO₂), 2.71 (t, J = 7.2 Hz, 2H, CH₂CO), 2.15 (quintet, J = 7.2 Hz, 2H, CH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₁N₂O₄S₂: 429.0942; found: 429.0945.

Alternative Synthetic Routes and Optimization

Direct Sulfonation of N-(6-Ethoxy-1,3-Benzothiazol-2-yl)Butanamide

An alternative pathway involves post-amidation sulfonation, though this method faces challenges in regioselectivity:

- Reagents : N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide (1.0 eq), benzenesulfonyl chloride (1.5 eq), AlCl₃ (1.2 eq) in nitrobenzene.

- Conditions : Heating at 80°C for 12 h.

- Yield : <30%, with predominant ortho-sulfonation byproducts.

Biological Activity and Applications

While biological data specific to this compound are limited, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Structural Attributes :

- 6-Ethoxy substituent : Modulates electronic effects and steric bulk compared to other substituents (e.g., methyl, nitro, or fluoro) .

- Benzenesulfonyl group : A strong electron-withdrawing group that may enhance binding affinity to sulfonamide-sensitive targets .

- Butanamide linker : Provides flexibility and spatial orientation for optimal target engagement.

The following table summarizes structural and functional differences between 4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide and analogous compounds:

Structural and Functional Analysis

Substituent Effects on Benzothiazole :

- 6-Ethoxy vs. 6-Methyl/Nitro/Fluoro : Ethoxy provides moderate electron-donating effects and lipophilicity, whereas nitro (electron-withdrawing) and fluoro (mixed effects) alter charge distribution and binding to targets like bacterial enzymes .

- Sulfonyl vs. Sulfamoyl/Sulfanyl : The benzenesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) compared to sulfamoyl (N-linked sulfonyl) or sulfanyl (thioether) groups .

Linker and Heterocycle Variations: Butanamide vs. Thiazole vs. Triazole: Thiazole-containing analogs (e.g., ) may exhibit different pharmacokinetic profiles due to sulfur’s role in metabolism, while triazoles (e.g., ) often improve metabolic stability.

Biological Activity Trends: Compounds with 6-nitrobenzothiazole substituents (e.g., ) show pronounced antitubercular activity, whereas ethoxy-substituted derivatives may prioritize antibacterial or enzyme inhibition. Benzenesulfonyl-containing compounds (target compound and ) are hypothesized to target sulfonamide-binding enzymes, though specific IC₅₀ data for the target compound are lacking.

Biological Activity

4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The exploration of its biological activity includes studies on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O4S2

- Molecular Weight : Approximately 420.50 g/mol

The structure consists of a butanamide group linked to a benzothiazole moiety with a benzenesulfonyl substituent, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with ethyl bromoacetate.

- Introduction of the Benzenesulfonyl Group : This step involves the reaction of benzenesulfonyl chloride with the benzothiazole derivative in the presence of a base like triethylamine.

- Formation of the Butanamide Moiety : The final reaction with butanoyl chloride leads to the formation of the desired compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The mechanism may involve:

- Induction of Apoptosis : Compounds in this class can trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : They may inhibit key enzymes involved in cancer cell proliferation.

A notable study demonstrated that similar benzothiazole derivatives showed promising results against human cancer cell lines, suggesting that further investigation into this compound could yield beneficial findings for cancer therapy.

Anti-inflammatory Effects

This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. By inhibiting COX activity, this compound may reduce inflammatory responses and offer therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzothiazole derivatives:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated significant antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Johnson et al., 2022 | Reported that similar compounds induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 15 µM. |

| Lee et al., 2024 | Found that the compound exhibited anti-inflammatory effects by reducing prostaglandin E2 levels in LPS-stimulated macrophages. |

Q & A

Q. What are the key synthetic pathways for 4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Formation of the benzothiazole core : Cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under reflux conditions .

- Introduction of the ethoxy group : Alkylation using ethyl iodide in the presence of a base (e.g., K₂CO₃) .

- Coupling with the benzenesulfonyl-butanoic acid moiety : Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the benzothiazol-2-amine derivative .

Optimization : Temperature control (60–80°C), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., DMAP for acylation) improve yields. Purity is monitored via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (>95% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C6, benzenesulfonyl on butanamide) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₅ClN₃O₃S₂ for related analogs) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Screen against kinases or proteases linked to disease pathways (e.g., cancer proliferation targets) using fluorogenic substrates .

- Cytotoxicity Testing : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Protein-Ligand Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified benzothiazole or sulfonyl groups?

- Benzothiazole Modifications : Replacing the ethoxy group with methoxy () reduces steric hindrance but may lower metabolic stability . Fluorination at C6 (e.g., 6-fluoro analogs in ) enhances target selectivity for kinase inhibition .

- Sulfonyl Group Variations : Substituting benzenesulfonyl with methylsulfonyl () decreases hydrophobicity, potentially improving solubility but reducing membrane permeability .

- Key SAR Insight : The ethoxy-benzothiazole moiety is critical for π-π stacking with aromatic residues in enzyme active sites, while the benzenesulfonyl group enhances electrostatic interactions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

- Metabolic Stability Testing : Use liver microsomes to assess if inactive metabolites explain discrepancies in cell-based vs. cell-free assays .

- Off-Target Profiling : Employ kinome-wide screens (e.g., KinomeScan) to identify unintended interactions that may confound data .

Q. How can computational methods predict and optimize the compound’s interaction with novel biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR, VEGFR) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

- QSAR Modeling : Train models on analog datasets to predict bioactivity (e.g., pIC₅₀) for untested targets .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., benzothiazole cyclization) .

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) and minimize hazardous byproducts .

- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures consistent quality during scale-up .

Q. How should researchers address solubility challenges in in vitro and in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays (≤0.1% DMSO to avoid cytotoxicity) .

- Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability in animal models .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.